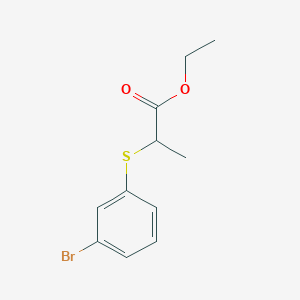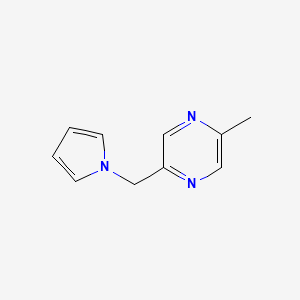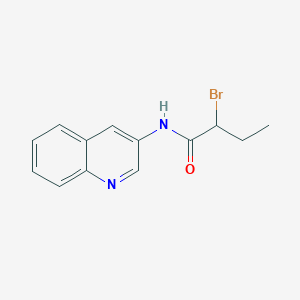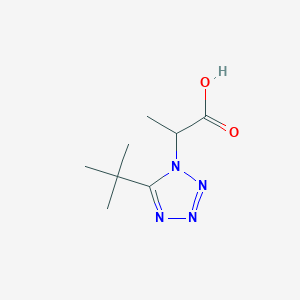
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Übersicht
Beschreibung
“2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H14N4O2 . It is also known as "1H-Tetrazole-1-acetic acid, 5-(1,1-dimethylethyl)-α-methyl-" .
Synthesis Analysis
The synthesis of 1H-1,2,3,4-tetrazole compounds, which includes “2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
The molecular structure of “2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid” is characterized by its molecular formula C8H14N4O2 . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Wissenschaftliche Forschungsanwendungen
Click Chemistry Ligand for Bioconjugation
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid: is used as a water-soluble ligand for copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in bioconjugation chemistry, where it facilitates the joining of biomolecules in aqueous environments with minimal cell cytotoxicity . The compound’s biocompatibility and rapid reaction kinetics make it an excellent choice for chemical biology experiments.
Accelerating Reaction Rates
This compound serves as a next-generation ligand that significantly accelerates the rate of CuAAC reactions . Its ability to speed up reactions is beneficial in synthesizing complex molecules more efficiently, which is crucial in pharmaceutical research and development.
Reducing Cell Cytotoxicity
In addition to its role in accelerating reactions, 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid also plays a role in reducing the cytotoxic effects that can occur during the CuAAC process . This property is particularly important when the chemical reactions involve living cells or are conducted in vivo.
Synthesis of Biologically Active Compounds
The compound is a potential precursor for the synthesis of biologically active natural products. It can be used to create complex structures that are found in natural substances with therapeutic properties .
Organic Synthesis Intermediate
It acts as an intermediate in organic synthesis, particularly in the construction of molecules with specific configurations required for drug development and other chemical applications .
Enhancing Bioorthogonal Chemistry
The compound contributes to the advancement of bioorthogonal chemistry, where it is used to label and visualize biological molecules without interfering with natural biological processes .
Wirkmechanismus
Target of Action
It’s known that tetrazole derivatives often interact with various biological targets .
Mode of Action
It’s known that tetrazole derivatives can form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways .
Pharmacokinetics
It’s known that tetrazolic acids can form β-glucuronides, suggesting that they may undergo metabolism via glucuronidation .
Result of Action
It’s known that tetrazole derivatives can have various biological activities .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors .
Eigenschaften
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-5(6(13)14)12-7(8(2,3)4)9-10-11-12/h5H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCRNNCUHGCOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NN=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



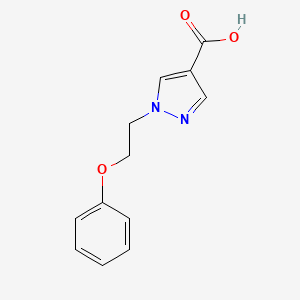
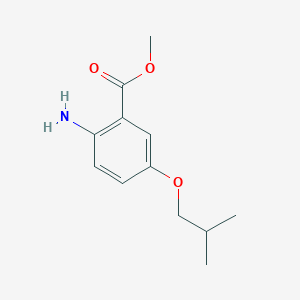
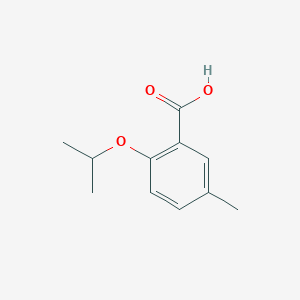
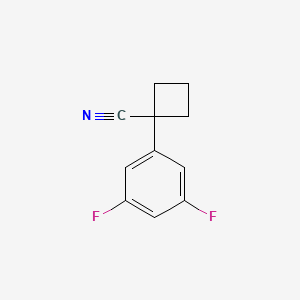
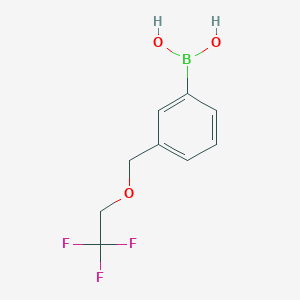

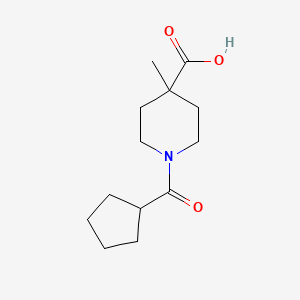

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)
